![molecular formula C12H14ClN3OSe B15166628 6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one CAS No. 646034-59-5](/img/structure/B15166628.png)
6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one is an organic compound characterized by the presence of an azido group, a chlorophenyl group, and a selanyl group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor with sodium azide (NaN₃) to introduce the azido group. The reaction conditions often involve polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of primary amines upon reduction.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Oxidation Reactions: The selanyl group can undergo oxidation to form selenoxides or other selenium-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents (e.g., DMSO, CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄)
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one?
A multi-step approach is typically employed:
- Step 1 : Introduce the azide group via nucleophilic substitution or diazo transfer reactions under controlled conditions (e.g., NaN₃ in DMF at 60°C).
- Step 2 : Incorporate the 4-chlorophenylselanyl moiety using selenylation agents like (4-chlorophenyl)selenol or diselenides in the presence of radical initiators (e.g., AIBN) .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity using TLC/HPLC .
Key challenge: Managing reactivity of the azide group to avoid decomposition during selenylation.
Q. How can structural characterization be optimized for this compound?
- NMR : Use 1H- and 13C-NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to resolve signals for the azide (-N₃) and selanyl (-Se-) groups. The ketone carbonyl (C=O) typically appears at ~208–210 ppm in 13C-NMR .
- IR : Confirm azide presence via a strong absorption band at ~2100–2150 cm⁻¹ .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Advanced Research Questions
Q. How can conflicting spectral data for the selanyl group be resolved?
Discrepancies in 77Se-NMR chemical shifts (due to solvent or concentration effects) require:
- Standardization : Run spectra under identical conditions (solvent, temperature, reference compound).
- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
- Cross-validation : Augment with X-ray crystallography if single crystals are obtainable .
Q. What experimental designs are suitable for studying the compound’s stability under varying conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under N₂ to identify decomposition thresholds.
- Photostability : Expose to UV light (λ = 254–365 nm) and monitor azide degradation via HPLC .
- Hydrolytic stability : Test in buffered solutions (pH 2–12) at 37°C, quantifying residual compound via LC-MS .
Q. How can researchers assess the environmental impact of this compound?
Adopt methodologies from environmental chemical fate studies:
- Biodegradation : Use OECD 301B tests with activated sludge to measure half-life in aquatic systems.
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (IC₅₀) .
- Partitioning : Determine log Kow (octanol-water) via shake-flask methods to predict bioaccumulation potential .
Q. Methodological Considerations
Q. What precautions are critical when handling the azide and selanyl functionalities?
- Azide hazards : Avoid shock, friction, or heating >100°C to prevent explosive decomposition. Use blast shields and remote handling tools.
- Selenium toxicity : Work in fume hoods with PPE (gloves, goggles) to limit exposure to volatile selenium byproducts .
Q. How can contradictory reactivity data in literature be reconciled?
- Reproducibility checks : Replicate reported procedures (e.g., solvent, catalyst loading) and document deviations.
- Mechanistic probes : Use kinetic isotope effects (KIEs) or trapping experiments (e.g., TEMPO for radicals) to elucidate pathways .
Q. What advanced techniques are recommended for studying reaction mechanisms involving this compound?
- In situ monitoring : Employ ReactIR or Raman spectroscopy to track intermediates (e.g., nitrene formation from azide decomposition).
- Isotopic labeling : Use 15N-labeled azides to trace nitrogen migration pathways via 15N-NMR .
Q. Data Reporting Standards
Adhere to IUPAC guidelines for reporting:
Properties
CAS No. |
646034-59-5 |
---|---|
Molecular Formula |
C12H14ClN3OSe |
Molecular Weight |
330.68 g/mol |
IUPAC Name |
6-azido-5-(4-chlorophenyl)selanylhexan-2-one |
InChI |
InChI=1S/C12H14ClN3OSe/c1-9(17)2-5-12(8-15-16-14)18-11-6-3-10(13)4-7-11/h3-4,6-7,12H,2,5,8H2,1H3 |
InChI Key |
JZWHOEXVLKNKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(CN=[N+]=[N-])[Se]C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.